2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the pharmacokinetic properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.
Thioether formation: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the thioether linkage.
Hydrazide formation: The thioether intermediate is treated with hydrazine hydrate to form the hydrazide.
Schiff base formation: Finally, the hydrazide is condensed with 2-(trifluoromethyl)benzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can bind to various biological targets, while the trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[2-(thienyl)ethylidene]acetohydrazide
Uniqueness
The unique combination of the benzimidazole core, thioether linkage, and trifluoromethyl group in 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H18ClF3N4OS |
---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClF3N4OS/c25-19-10-4-2-8-17(19)14-32-21-12-6-5-11-20(21)30-23(32)34-15-22(33)31-29-13-16-7-1-3-9-18(16)24(26,27)28/h1-13H,14-15H2,(H,31,33)/b29-13+ |
InChI Key |
ZDKUNXMZPFZJFB-VFLNYLIXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4C(F)(F)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.